4-(1H-benzo[d]imidazole-5-carbonyl)-1-(thiazol-2-yl)piperazin-2-one
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Overview
Description
4-(1H-benzo[d]imidazole-5-carbonyl)-1-(thiazol-2-yl)piperazin-2-one is a complex organic compound featuring a benzo[d]imidazole ring fused with a thiazole ring and a piperazin-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzo[d]imidazole core. One common approach is the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The thiazole ring can be introduced through cyclization reactions involving thioamides. The piperazin-2-one moiety is often formed through the reaction of piperazine with appropriate carbonyl compounds under controlled conditions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium(VI) oxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles and appropriate solvents.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Introduction of various functional groups leading to diverse derivatives.
Scientific Research Applications
This compound has shown promise in several scientific research areas:
Medicinal Chemistry: It has potential as a pharmacophore in drug discovery, particularly in the development of antimicrobial and anticancer agents.
Material Science: Its unique structure makes it suitable for use in advanced materials, such as organic semiconductors and sensors.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the biological context.
Comparison with Similar Compounds
Benzimidazole Derivatives: These compounds share the benzo[d]imidazole core but differ in their substituents and functional groups.
Thiazole Derivatives: Compounds containing thiazole rings with different substituents.
Piperazine Derivatives: Piperazine-based compounds with various functional groups.
Uniqueness: 4-(1H-benzo[d]imidazole-5-carbonyl)-1-(thiazol-2-yl)piperazin-2-one stands out due to its unique combination of structural elements, which contribute to its distinct chemical and biological properties.
This compound represents a fascinating area of study with potential applications across multiple scientific disciplines. Its synthesis, reactions, and applications highlight the importance of heterocyclic chemistry in advancing both fundamental research and practical applications.
Would you like more detailed information on any specific aspect of this compound?
Properties
IUPAC Name |
4-(3H-benzimidazole-5-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2S/c21-13-8-19(4-5-20(13)15-16-3-6-23-15)14(22)10-1-2-11-12(7-10)18-9-17-11/h1-3,6-7,9H,4-5,8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVBDNZVPRCSBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=CC3=C(C=C2)N=CN3)C4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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